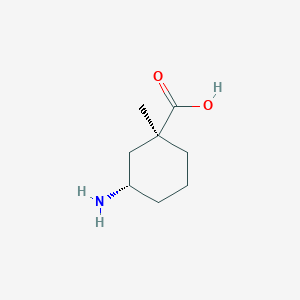

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

Description

(1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a conformationally restricted γ-aminobutyric acid (GABA) analog characterized by a cyclohexane ring with stereospecific substitutions: a methyl group at position 1 and an amino group at position 2. Its rigid structure enhances binding specificity to biological targets, such as GABA-aminotransferase (GABA-AT), a key enzyme in GABA metabolism .

Propriétés

Formule moléculaire |

C8H15NO2 |

|---|---|

Poids moléculaire |

157.21 g/mol |

Nom IUPAC |

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1 |

Clé InChI |

JXSURMXGGDJHFG-XPUUQOCRSA-N |

SMILES isomérique |

C[C@@]1(CCC[C@@H](C1)N)C(=O)O |

SMILES canonique |

CC1(CCCC(C1)N)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Catalytic Reduction of Cyano Precursors

A key method involves reducing nitrile-containing intermediates to introduce the amino group while maintaining stereochemical integrity. This approach is outlined in US3808266A .

- Starting Material : 4-Cyano-3-cyclohexene-1,1-dicarboxylic acid or its ester (e.g., methyl or ethyl ester).

- Reduction Step :

- Use hydrogen gas with catalysts (e.g., nickel, palladium) or reagents like sodium borohydride, lithium aluminum hydride, or sodium hydrosulfite.

- Reaction conditions: Acidic or basic media, organic solvents (e.g., methanol, ethanol), or aqueous systems.

- Hydrolysis : If esters are used, they are hydrolyzed to carboxylic acids post-reduction.

- Stereochemical Control : The cis/trans isomer ratio is minimized by optimizing catalyst choice and reaction temperature.

Key Data :

EDC-Mediated Coupling and Hydrolysis

A synthetic route from WO2017070418A1 employs coupling agents to form amide intermediates, followed by hydrolysis.

- Acid Chloride Formation :

- (1S,3S)-3-Amino-1-methylcyclohexane-1-carbonyl chloride is synthesized via reaction with thionyl chloride or oxalyl chloride.

- Coupling Reaction :

- React the acid chloride with amines or hydroxylamine derivatives using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine.

- Solvent: Dichloromethane (DCM) or methylene chloride.

- Hydrolysis :

- Treat the amide intermediate with NaOH (10%) or HCl to yield the carboxylic acid.

- Purification :

- Extract with NaOH, brine, and organic solvents.

- Dry over Na₂SO₄ and concentrate via rotary evaporation.

Key Data :

Hydroxylamine-Mediated Cyclization

A method from RSC publications involves hydroxylamine derivatives to form oximes, which are reduced to amines.

- Oxime Formation :

- React aldehydes (e.g., derivatives of cyclohexane) with hydroxylamine hydrochloride in methanol.

- Use sodium acetate as a catalyst and molecular sieves to absorb moisture.

- Reduction :

- Sodium cyanoborohydride (NaBH₃CN) reduces oximes to amines under acidic conditions (glacial acetic acid).

- Stereochemical Control :

- Chiral auxiliaries or protecting groups (e.g., tert-butyldimethylsilyl) may be used to direct stereochemistry.

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Reduction | High yield, scalability | Requires specialized catalysts |

| EDC-Mediated Coupling | Good stereochemical control | Multi-step purification required |

| Hydroxylamine Reduction | Mild conditions, high purity | Limited to aldehyde precursors |

| Passerini Reaction | Versatility in component combinations | Not directly validated for target |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, l’acide (1S,3S)-3-amino-1-méthylcyclohexane-1-carboxylique est utilisé comme unité de construction chirale pour la synthèse de molécules plus complexes. Sa stéréochimie unique en fait un composé précieux pour étudier les réactions stéréosélectives et développer de nouvelles méthodologies synthétiques.

Biologie

En biologie, ce composé est utilisé pour étudier les interactions enzyme-substrat et le repliement des protéines. Sa nature chirale permet aux chercheurs d’enquêter sur les effets de la stéréochimie sur l’activité biologique.

Médecine

En médecine, l’acide (1S,3S)-3-amino-1-méthylcyclohexane-1-carboxylique est étudié pour ses applications thérapeutiques potentielles. Il peut être utilisé comme précurseur pour la synthèse de composés pharmaceutiques ayant des activités biologiques spécifiques.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la production de divers matériaux, notamment les polymères et les résines. Sa réactivité et sa stabilité en font un produit adapté à diverses utilisations dans les procédés industriels.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in developing drugs targeting neurological disorders. Research indicates that derivatives of this amino acid can serve as intermediates in synthesizing active pharmaceutical ingredients, including Janus kinase inhibitors and other biologically active compounds .

Case Study: Neuroprotective Drug Development

Research has shown that (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid exhibits potential neuroprotective effects. In studies focused on Alzheimer's and Parkinson's diseases, its derivatives have been evaluated for their ability to stabilize proteins involved in neurodegeneration .

Biochemical Research

In biochemical studies, this compound plays a significant role in understanding amino acid metabolism and protein synthesis. It has been incorporated into protein nanostructures to enhance stability and functionality .

Table 1: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Protein Stability | Enhances stability of beta-helical motifs in proteins |

| Amino Acid Metabolism | Studies on metabolic pathways involving amino acids |

| Enzyme Activity Research | Investigates enzyme-substrate interactions |

Material Science

The compound is also explored in material science for its potential incorporation into polymer formulations. Its ability to enhance material properties such as flexibility and strength makes it valuable for creating advanced materials used in various applications from coatings to biomedical devices .

Example: Polymer Formulations

Research has indicated that adding this compound to polymer matrices improves mechanical properties while maintaining biocompatibility—an essential factor for medical applications.

Food Industry

In the food sector, this amino acid derivative is being studied for its potential as a flavor enhancer or preservative. Its properties may contribute to improving food safety and quality by inhibiting microbial growth or enhancing taste profiles .

Table 2: Potential Food Applications

| Application Area | Description |

|---|---|

| Flavor Enhancement | Potential use as a natural flavor additive |

| Preservative Properties | Investigated for antimicrobial effects |

Mécanisme D'action

Le mécanisme d’action de l’acide (1S,3S)-3-amino-1-méthylcyclohexane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et sa spécificité. Il peut moduler l’activité des enzymes en agissant comme un substrat ou un inhibiteur, influençant ainsi diverses voies biochimiques .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid with key analogs:

Key Observations

For example, CPP-115 (cyclopentane analog) achieves high potency due to its stereospecific inactivation of GABA-AT via a novel mechanism involving fluoride release and PMP formation . In contrast, the (1S,3R)-isomer of 3-aminocyclohexanecarboxylic acid exhibits distinct biological roles, such as forming peptide nanotubes, highlighting the importance of stereochemistry in functional outcomes .

Substituent Effects: The 1-methyl group in the target compound may increase lipophilicity, improving blood-brain barrier penetration compared to non-methylated analogs like 1-amino-1-cyclohexanecarboxylic acid . Methoxy-substituted analogs (e.g., (1S,3S)-3-methoxycyclohexane-1-carboxylic acid) show reduced bioactivity, emphasizing the necessity of the amino group for neurological applications .

Ring Size and Functional Groups: Cyclopentane derivatives (e.g., CPP-115) demonstrate higher enzymatic inhibition potency than cyclohexane-based compounds, likely due to reduced ring strain and optimal positioning of reactive groups . Tumor-seeking agents like 1-aminocyclobutane[11C]carboxylic acid (ACBC) highlight the role of smaller rings (cyclobutane) in rapid tissue distribution, though their mechanisms differ from GABA analogs .

Activité Biologique

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, often referred to as a cyclic amino acid, has garnered attention in the field of medicinal chemistry due to its unique stereochemistry and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its interactions with biological systems, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Amino group (-NH2)

- Carboxylic acid group (-COOH)

- Methyl group (-CH3) attached to a cyclohexane ring

Its molecular formula is with a molecular weight of 157.21 g/mol. The specific stereochemical configuration (1S, 3S) is crucial for its biological interactions, influencing how it engages with various receptors and enzymes within biological systems .

Research indicates that this compound may modulate neurotransmitter pathways, acting as a potential neuromodulator. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, which could have implications in treating neurological disorders .

Interaction with Biological Targets

- Neurotransmitter Receptors : The compound's ability to influence neurotransmission suggests potential applications in psychiatry and neurology.

- Enzymatic Activity : It may also interact with enzymes involved in metabolic pathways, potentially affecting their activity through competitive inhibition or allosteric modulation .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods allow for the generation of both racemic and enantiomerically pure forms. Key methods include:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for C(sp³)–H functionalization has proven effective in synthesizing various methyl-labeled amino acids .

- Enzymatic Cascade Reactions : These reactions provide a sustainable approach for synthesizing complex amino acids like this compound .

In Vitro Studies

Recent studies have employed computer-aided drug design to predict the biological activity of this compound. Findings indicate that it may exhibit significant activity against specific targets relevant to neurological conditions .

Case Study: Neurological Applications

In a study focusing on the modulation of neurotransmitter systems, this compound demonstrated promising effects on synaptic transmission in vitro. This suggests its potential utility as a therapeutic agent for conditions such as depression or anxiety disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Structure | Modulates neurotransmitter pathways | Neurology, Psychiatry |

| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | Structure | Influences enzyme activity | Pharmacological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.